molecular formula C19H24N2O6 B5611270 3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No. B5611270
M. Wt: 376.4 g/mol
InChI Key: DXGGEMSGURRZMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of α-amino acid esters with aromatic aldehydes, leading to the formation of oxazolidines and thiazolidines. These compounds can further undergo dehydrogenation to yield oxazoles and thiazoles. The synthesis process often involves cyclization reactions under the influence of catalysts like anhydrous ZnCl2, leading to the formation of bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like FT-IR, which aids in understanding the vibrational spectral analysis. These studies help in determining the stable conformers of the molecule and understanding the intramolecular interactions that stabilize the structure. Computational methods like DFT calculations are instrumental in analyzing the molecular structure and vibrational frequencies, providing insights into the compound's stability and reactivity (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Compounds within this category can undergo various chemical reactions, including Mannich base formation, acetylation, and cyclization, leading to the synthesis of new derivatives with potentially different properties. The reactivity of these compounds towards different reagents and under various conditions can significantly influence their chemical properties and potential applications (Badr, Aly, Fahmy, & Mansour, 1981).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be studied using techniques like differential scanning calorimetry (DSC) and X-ray crystallography. These analyses help in understanding the compound's behavior under different physical conditions and its potential utility in various applications (Jagadish et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for determining the compound's applications. Studies on the compound's interaction with other chemicals, its reactivity under different conditions, and its potential as a precursor for synthesizing other complex molecules are essential for fully understanding its chemical properties (Zhang, Xia, Yang, & Lu, 2015).

properties

IUPAC Name

3-[2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-19(2)17(23)21(18(24)27-19)12-16(22)20-10-8-13(9-11-20)26-15-7-5-4-6-14(15)25-3/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGEMSGURRZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC(=O)N2CCC(CC2)OC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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